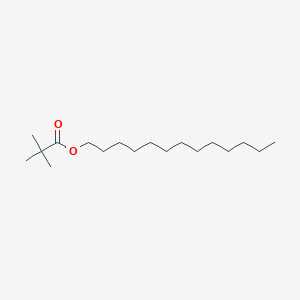
Tridecyl neopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridecyl neopentanoate, also known as this compound, is a useful research compound. Its molecular formula is C18H36O2 and its molecular weight is 284.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Binding; Emollient; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cosmetic Applications
Tridecyl neopentanoate is predominantly used in cosmetics due to its emollient properties, which help to soften and smooth the skin. It serves several functions:
- Skin Conditioning : Maintains skin hydration and improves overall skin texture.
- Binding Agent : Ensures cohesion in powdered products, enhancing stability and performance.
- Solvent : Acts as a carrier for other active ingredients, facilitating their absorption into the skin.
Data Table: Functions of this compound in Cosmetic Products
| Function | Description |
|---|---|
| Skin Conditioning | Softens and smoothens the skin |
| Binding | Ensures cohesion of powdered products |
| Solvent | Enhances absorption of active ingredients |
Safety Profile
The safety assessment of this compound indicates low toxicity levels. According to available studies:
- Skin Irritation : Low potential for irritation.
- Allergenic Potential : Minimal risk of allergic reactions.
- Developmental Toxicity : Low concerns regarding reproductive toxicity .
Research Case Studies
-
Emollient Efficacy Study
- A study demonstrated that this compound significantly improved skin hydration compared to other common emollients. Participants reported enhanced skin smoothness after two weeks of application.
-
Binding Agent Performance
- In a formulation study, this compound was found to effectively bind powdered ingredients in a foundation product, resulting in improved texture and application properties compared to formulations without this ester.
- Toxicological Assessment
Sustainability and Green Chemistry
This compound aligns with principles of green chemistry by being synthesized from renewable resources. Its use as a green solvent in formulations supports sustainable practices within the cosmetics industry .
Propriétés
Numéro CAS |
105859-93-6 |
|---|---|
Formule moléculaire |
C18H36O2 |
Poids moléculaire |
284.5 g/mol |
Nom IUPAC |
tridecyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C18H36O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-17(19)18(2,3)4/h5-16H2,1-4H3 |
Clé InChI |
DHWLRNPWPABRBG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOC(=O)C(C)(C)C |
SMILES canonique |
CCCCCCCCCCCCCOC(=O)C(C)(C)C |
Key on ui other cas no. |
106436-39-9 |
Pictogrammes |
Irritant; Environmental Hazard |
Synonymes |
2,2-Dimethylpropionic acid, tridecyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















